Iolopride I-123

Description

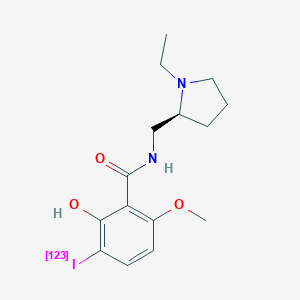

Structure

2D Structure

3D Structure

Properties

CAS No. |

113716-48-6 |

|---|---|

Molecular Formula |

C15H21IN2O3 |

Molecular Weight |

400.24 g/mol |

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |

InChI Key |

CANPFCFJURGKAX-SCBSARHOSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Other CAS No. |

113716-48-6 |

Synonyms |

123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |

Origin of Product |

United States |

Radiochemistry and Production of Iolopride I 123

Synthesis and Radiolabeling with Iodine-123

The creation of Iolopride I-123 is a multi-step process that begins with the production of the Iodine-123 radionuclide, followed by the synthesis of a precursor molecule and its subsequent radiolabeling.

Direct Production Routes for Iodine-123 Radionuclide

Direct production methods for Iodine-123 typically involve the bombardment of tellurium targets with protons in a cyclotron. A prevalent reaction is the 124Te(p,2n)123I reaction, where a proton beam strikes a highly enriched Tellurium-124 target. osti.gov While this method is widely used, it can lead to the co-production of other radioiodine isotopes, such as Iodine-124, which can degrade image quality and increase the patient's radiation dose. nih.gov The presence of even small amounts of 125Te in the target material can lead to the formation of 124I via the 125Te(p,2n)124I nuclear reaction. osti.gov

Other direct production reactions that have been explored include:

121Sb(α,2n)123I

123Sb(α,4n)123I

122Te(d,n)123I

123Te(p,n)123I cancer.gov

The choice of reaction and target material is critical in determining the final yield and purity of the Iodine-123.

Indirect Production Routes via Xenon-123 Precursors for I-123

To achieve higher radionuclidic purity, indirect production routes are often employed. These methods involve the production of a radioactive precursor, Xenon-123 (123Xe), which then decays to Iodine-123. osti.gov The gaseous nature of Xenon-123 allows for its separation from the solid or liquid target material, resulting in a final Iodine-123 product with very low levels of other radioiodine contaminants. osti.gov

Key indirect production reactions include:

127I(p,5n)123Xe → 123I

124Xe(p,pn)123Xe → 123I

124Xe(p,2n)123Cs → 123Xe → 123I iaea.orgiaea.orgcern.ch

The production of Iodine-123 via the bombardment of highly enriched Xenon-124 gas is a favored method for producing high-purity 123I. researchgate.netrotman-baycrest.on.ca This process yields Iodine-123 with a radiochemical purity greater than 99.9%. iaea.orgresearchgate.net The resulting Iodine-123 is typically trapped and then eluted, often with a sodium hydroxide (B78521) solution. wikipedia.org

Table 1: Comparison of Iodine-123 Production Routes

| Production Route | Target Material | Typical Reaction | Purity Characteristics |

|---|---|---|---|

| Direct | Enriched Tellurium-124 | 124Te(p,2n)123I | May contain radioiodine impurities (e.g., 124I) |

| Indirect | Enriched Xenon-124 | 124Xe(p,xn) reactions | High radionuclidic purity (>99.9%) |

Precursor Handling and Intermediate Chemistry

The synthesis of this compound requires a non-radioactive precursor molecule, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide , commonly known as (S)-BZM . rotman-baycrest.on.cagoogle.comresearchgate.net A high-yield synthesis of (S)-BZM starts from 2,6-dimethoxybenzoic acid. researchgate.net The process involves the use of N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) as an activating system in the reaction with (S)-2-aminomethyl-1-ethylpyrrolidine. researchgate.net

Another approach involves the synthesis of a tributylstannane derivative of BZM, which serves as a precursor for the radioiodination step. google.com This method involves synthesizing non-radioactive Iolopride (127I-IBZM) first, which is then converted to the tributyltin precursor, SnBZM. google.com

The radiolabeling of the BZM precursor with Iodine-123 is typically achieved through an electrophilic iodination reaction. iaea.orgsnmjournals.org This involves reacting (S)-BZM with radioactive sodium iodide (Na123I) in the presence of an oxidizing agent. google.comsnmjournals.org Common oxidants used include peracetic acid and Iodogen. iaea.orgsnmjournals.org The reaction is typically carried out in a buffer solution, such as ammonium (B1175870) acetate (B1210297), at room temperature. snmjournals.org The resulting this compound is then purified, often using high-performance liquid chromatography (HPLC) or solid-phase extraction columns. snmjournals.orgnih.gov

Radiochemical Purity and Quality Control Methodologies

Ensuring the radiochemical purity of the final this compound preparation is critical for its diagnostic efficacy.

Analytical Techniques for Purity Assessment in this compound (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a primary analytical technique used to assess the radiochemical purity of this compound. nih.govrichtlijnendatabase.nl This method separates the desired radiolabeled compound from potential impurities, such as free 123I-iodide. richtlijnendatabase.nl

A typical TLC system for this compound might involve:

Stationary Phase: Silica gel

Mobile Phase: A mixture of ethyl acetate and n-hexane (1:1 v/v) richtlijnendatabase.nl

In this system, this compound exhibits a specific retention factor (Rf) of approximately 0.9, while free 123I-iodide remains at the origin (Rf = 0). richtlijnendatabase.nl The European Pharmacopoeia specifies a radiochemical purity of ≥95% for this compound. richtlijnendatabase.nl

High-Performance Liquid Chromatography (HPLC) is another important technique used in the quality control of this compound. nih.govgoogle.comnih.gov HPLC can be used for both the purification of the radiolabeled compound after synthesis and for the quantitative determination of its purity. snmjournals.orgnih.gov It allows for the separation of this compound from the unreacted precursor and other non-radioactive impurities. google.com

Radiostability Considerations for this compound Preparations

The stability of the this compound preparation is a crucial factor, given the relatively short half-life of Iodine-123 (approximately 13.2 hours). wikipedia.org this compound is generally considered stable for at least 12 hours after its calibration time when stored under appropriate conditions, which typically involve storage at a temperature below 25°C and protection from freezing. richtlijnendatabase.nl

A primary degradation pathway for this compound is deiodination , the loss of the Iodine-123 atom from the benzamide (B126) ring. richtlijnendatabase.nl The presence of free 123I-iodide as an impurity can increase over time due to this degradation process. Therefore, it is essential to use the radiopharmaceutical within its recommended shelf-life to ensure that the radiochemical purity remains within acceptable limits. The presence of water-insoluble degradation products can also occur, which can be further broken down into water-soluble forms. googleapis.com

Molecular Pharmacology of Iolopride I 123

Dopamine (B1211576) Receptor Binding Kinetics and Affinity

Iolopride I-123, also known as [¹²³I]IBZM, is a radiolabeled benzamide (B126) derivative utilized in single-photon emission computed tomography (SPECT) to visualize and quantify dopamine D2-like receptors in the brain. richtlijnendatabase.nl Its utility is rooted in its specific binding characteristics to these neuroreceptors.

Specificity of this compound for Dopamine D2 and D3 Receptor Subtypes

This compound demonstrates a high affinity for both dopamine D2 and D3 receptor subtypes. snmjournals.org Research indicates that the SPECT tracer has a similar affinity for both D2 and D3 receptors, making it a non-selective ligand within this family of D2-like receptors. snmjournals.org This characteristic allows it to serve as a valuable tool for imaging the combined density of these two receptor populations, which are pivotal in various neurological and psychiatric conditions. snmjournals.orgcancer.govnih.gov The compound functions as a dopamine D2/D3 receptor antagonist, binding to these receptors without activating them. snmjournals.orgnih.gov

Characterization of this compound Binding Sites

The primary binding sites for this compound in the human brain are regions with high densities of dopamine D2 and D3 receptors, most notably the striatum (comprising the caudate nucleus and putamen). richtlijnendatabase.nlrichtlijnendatabase.nlresearchgate.net Following intravenous administration, the tracer crosses the blood-brain barrier and accumulates in these receptor-rich areas. richtlijnendatabase.nl

To quantify specific binding and determine receptor availability, imaging techniques often use a reference region where the density of D2/D3 receptors is negligible, such as the cerebellum or the occipital cortex. richtlijnendatabase.nlresearchgate.netfda.gov The ratio of radioactivity in the striatum to that in the reference region (e.g., striatum-to-cerebellum ratio) provides a measure of specific receptor binding. researchgate.netnih.gov In healthy individuals, this compound binding is intense and relatively symmetrical in both the caudate nucleus and putamen compared to cortical areas. richtlijnendatabase.nl

Ligand-Receptor Interaction Dynamics

The interaction between this compound and dopamine receptors is a dynamic process governed by its pharmacological properties and the neurochemical environment.

Assessment of Agonist or Antagonist Properties of this compound at Dopamine Receptors

This compound is characterized as a dopamine receptor antagonist. snmjournals.orgnih.gov It binds to D2 and D3 receptors but does not elicit the intracellular signaling cascade that is characteristic of an agonist. nih.gov By occupying the receptor's binding site, it blocks the action of endogenous dopamine and other exogenous agonists. nih.govrichtlijnendatabase.nl This antagonistic property is fundamental to its use in imaging, as it competes with dopamine for receptor binding, allowing for the assessment of receptor availability and occupancy by other drugs. richtlijnendatabase.nlnih.gov While one source refers to it as an agonist, the consensus in the scientific literature, based on its chemical class (benzamide antagonist) and functional studies, confirms its role as a dopamine D2/D3 antagonist. snmjournals.orgcancer.govnih.gov

Molecular Mechanisms Governing this compound Receptor Occupancy

The occupancy of dopamine D2/D3 receptors by this compound is a reversible process influenced by several factors. nih.gov The degree of receptor blockade is well-correlated with the administered dose and the resulting plasma concentrations of the compound. nih.gov

The binding of this compound is competitive, meaning it can be displaced by other molecules that bind to the same site. richtlijnendatabase.nl Consequently, its uptake and binding can be significantly reduced by the presence of other dopamine D2 receptor antagonists (e.g., most antipsychotic drugs) or agonists (e.g., certain medications for Parkinson's disease like bromocriptine (B1667881) and ropinirole). richtlijnendatabase.nl Furthermore, substances that increase the concentration of endogenous dopamine in the synapse, such as cocaine and amphetamine, can also lead to reduced binding of this compound by competing for the receptor sites. richtlijnendatabase.nl Kinetic studies show that specifically bound this compound in the striatum reaches a stable plateau approximately 40 to 90 minutes post-injection, which remains stable for up to 200 minutes, allowing for a reliable imaging window. richtlijnendatabase.nlresearchgate.net

In Vitro and Ex Vivo Receptor Binding Studies

Laboratory studies have been essential in characterizing the binding profile of this compound. In vitro binding assays, often using competitive radioligand binding protocols with homogenized tissues or cloned human receptors, have been used to determine the affinity (Ki) of the ligand for D2 and D3 receptors. snmjournals.orgnih.gov

Ex vivo autoradiography studies in animal models, such as rats and mice, have provided spatial information about the ligand's distribution in the brain and have validated its use for quantifying receptor availability. researchgate.netnih.gov In these studies, animals are administered this compound, and at various time points, their brains are sectioned and exposed to film or phosphor imaging plates to visualize the radioactivity. researchgate.netnih.gov These experiments confirm that the highest concentration of the tracer is found in the D2/D3-rich striatum. researchgate.net

Kinetic data from ex vivo studies in mice have detailed the time course of uptake and washout. For instance, maximum uptake in the striatum was observed at 30 minutes post-injection, after which it slowly decreased. In contrast, uptake in the cerebellum (the reference region) was lower and washed out much more rapidly. researchgate.net This differential washout leads to an increasing striatum-to-cerebellum (S/C) uptake ratio over time, which is a key parameter for quantifying specific binding. researchgate.net

| Time Post-Injection | Striatum Uptake (%ID/g) | Cerebellum Uptake (%ID/g) | Striatum-to-Cerebellum (S/C) Ratio |

|---|---|---|---|

| 30 min | 10.5 ± 2.7 | 2.4 ± 0.7 | 4.6 ± 1.2 |

| 120 min | Data not specified | Data not specified | 11.6 ± 2.6 |

| 200 min | 5.3 ± 1.9 | 0.4 ± 0.2 | 17.8 ± 10.1 |

These studies are crucial for establishing the optimal imaging time in clinical SPECT studies to maximize the signal-to-noise ratio and accurately assess dopamine D2/D3 receptor status. richtlijnendatabase.nlresearchgate.net

Receptor Autoradiography Methodologies with this compound

Receptor autoradiography with this compound, or its chemically identical but longer half-life surrogate [¹²⁵I]Iolopride, is a key technique for visualizing the anatomical distribution of dopamine D₂/D₃ receptors in tissue sections. wikipedia.orgfishersci.cafz-juelich.de This methodology provides high-resolution spatial information on receptor density in specific brain regions.

In Vitro Autoradiography:

The standard in vitro autoradiography protocol involves the use of thin (10-20 µm) cryostat-cut tissue sections from the brain region of interest, which are thaw-mounted onto slides. fz-juelich.degiffordbioscience.comgiffordbioscience.com A typical procedure is as follows:

Pre-incubation: Slides are first pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl with various salts) to wash away endogenous dopamine and other interfering substances. fz-juelich.degiffordbioscience.com

Incubation: The tissue sections are then incubated with a solution containing [¹²³I]Iolopride (or [¹²⁵I]Iolopride) at a specific concentration. fz-juelich.de This incubation is carried out for a set period (e.g., 60-90 minutes) at room temperature to allow the radioligand to bind to the D₂/D₃ receptors. giffordbioscience.comgiffordbioscience.com

Determination of Non-specific Binding: To differentiate between specific binding to D₂/D₃ receptors and non-specific binding to other sites, adjacent sections are incubated in the same radioligand solution but with the addition of a high concentration of a non-radioactive D₂ receptor antagonist, such as spiperone (B1681076) or haloperidol. fz-juelich.denih.gov This competing compound saturates the specific receptor sites, so only non-specific binding of the radioligand is measured.

Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand. giffordbioscience.comgiffordbioscience.com This step is critical for reducing background noise and typically involves a series of brief washes. giffordbioscience.com

Drying and Exposure: The washed and dried slides are then apposed to a phosphor-imaging plate or radiation-sensitive film, along with radioactive standards for later quantification. fz-juelich.degiffordbioscience.com The exposure time can range from several hours to days, depending on the radioactivity of the isotope used.

Data Analysis: The resulting image, or autoradiogram, shows the distribution of radioactivity. The density of the signal in different brain regions is quantified using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding. fz-juelich.de Studies using this method have shown high densities of specific [¹²⁵I]Iolopride binding in the striatum, nucleus accumbens, and olfactory tubercle, which are regions known to be rich in dopamine D₂ receptors. wikipedia.org

Ex Vivo Autoradiography:

In ex vivo autoradiography, the radioligand is administered to a live animal. fishersci.ca After a specific time, the animal is euthanized, and the brain is removed, sectioned, and the radioactivity distribution is imaged as in the in vitro method. This technique provides a snapshot of the radioligand's binding pattern under physiological conditions. For instance, ex vivo autoradiography in mice has been used to study the cerebral kinetics of [¹²³I]Iolopride, revealing maximum uptake in the striatum at 30 minutes post-injection when administered intravenously. fishersci.ca

Radioligand Binding Assay Techniques for this compound

Radioligand binding assays are quantitative methods used to determine the affinity of a ligand for its receptor (Kᵢ or Kₐ), the dissociation constant (Kₐ), and the total number of binding sites (Bₘₐₓ) in a given tissue preparation. wikipedia.orgfishersci.com These assays are typically performed using tissue homogenates or membranes from cells expressing the target receptors. wikipedia.orgfishersci.com

Membrane Preparation:

The first step involves preparing a tissue homogenate from a receptor-rich area, such as the striatum, or from cultured cells engineered to express dopamine receptors. wikipedia.org The tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes, which contain the receptors. The resulting membrane preparation can then be used in binding assays. wikipedia.org

Saturation Binding Assays:

Saturation assays are performed to determine the Kₐ and Bₘₐₓ of [¹²³I]Iolopride for D₂/D₃ receptors.

Procedure: A fixed amount of the membrane preparation is incubated with increasing concentrations of [¹²³I]Iolopride until binding saturation is reached. wikipedia.orgwikipedia.org For each concentration, a parallel set of tubes is prepared containing a high concentration of an unlabeled antagonist (like spiperone) to measure non-specific binding. nih.gov

Analysis: After incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration. wikipedia.org The radioactivity of the filter-bound membranes is then counted. Specific binding is calculated by subtracting non-specific from total binding at each radioligand concentration. The resulting data are plotted with specific binding on the y-axis and radioligand concentration on the x-axis. This saturation curve can be analyzed using non-linear regression to derive the Bₘₐₓ (the maximum binding at saturation) and the Kₐ (the concentration of radioligand at which 50% of the receptors are occupied). wikipedia.org Studies with [¹²⁵I]Iolopride (as IBZM) in bovine caudate membranes determined a Bₘₐₓ of 373 ± 51 fmol/mg protein and a Kₐ of 3.1 ± 0.62 nM. wikipedia.org

Competition Binding Assays:

Competition assays are used to determine the affinity (Kᵢ) of other, non-labeled drugs for the D₂/D₃ receptor by measuring how they compete with [¹²³I]Iolopride for binding.

Procedure: A fixed concentration of [¹²³I]Iolopride and a fixed amount of membrane preparation are incubated with varying concentrations of the competing (unlabeled) drug. wikipedia.org

Analysis: The amount of bound [¹²³I]Iolopride is measured at each concentration of the competitor drug. The data are plotted to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value for the competing drug can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. wikipedia.org

Competition experiments have been instrumental in characterizing the specificity of Iolopride. Such studies have demonstrated that Iolopride has a high affinity for D₂ and D₃ receptors, with Kᵢ values of 1.6 nM and 2.2 nM, respectively. nih.gov In contrast, it shows negligible affinity for D₁, D₄, and D₅ dopamine receptors, as well as for serotonin (B10506) receptors when tested against competitors like ketanserin (B1673593) and SCH-23390. nih.govnih.gov The rank order of potency for various ligands competing with [¹²⁵I]Iolopride binding is typically: spiperone > S(-)-Iolopride >> dopamine > ketanserin > SCH-23390. nih.gov

Interactive Data Table: Binding Affinity (Kᵢ) of Iolopride (IBZM) and Competitors at Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Reference |

| Iolopride (IBZM) | Dopamine D₂ | 1.6 | nih.gov |

| Iolopride (IBZM) | Dopamine D₃ | 2.2 | nih.gov |

| Iolopride (IBZM) | Dopamine D₁, D₄, D₅ | No significant binding | nih.gov |

| Haloperidol | Dopamine D₂/D₃ | 0.25 | uni.lu |

Interactive Data Table: Saturation Binding Parameters for [¹²⁵I]Iolopride (IBZM)

| Parameter | Value | Tissue Source | Reference |

| Kₐ (Dissociation Constant) | 3.1 ± 0.62 nM | Bovine Caudate Membranes | wikipedia.org |

| Bₘₐₓ (Receptor Density) | 373 ± 51 fmol/mg protein | Bovine Caudate Membranes | wikipedia.org |

Preclinical Methodologies for Iolopride I 123 Evaluation

In Vivo Receptor Binding Characterization in Animal Models

Distribution Patterns and Receptor Occupancy Studies of Iolopride I-123 in Mammalian Brain

This compound, a radiopharmaceutical agent, is a potent and selective dopamine (B1211576) D2 receptor antagonist. ontosight.ai Its primary application in preclinical research involves the visualization and quantification of dopamine D2 receptors in the brain. ontosight.ai When administered, this compound is designed for use in single-photon emission computed tomography (SPECT) imaging. ontosight.aiwikipedia.org

In vivo studies in animal models, particularly rats, have been crucial in characterizing the distribution of this compound. These studies demonstrate a significant and specific localization of the tracer in brain regions with high densities of dopamine D2 receptors, most notably the striatum and basal ganglia. researchgate.netnih.gov Preliminary imaging studies in humans have shown specific localization in the basal ganglia. researchgate.net At 2 hours following an intravenous injection, the brain uptake was observed to be 3.72% of the dose, which decreased to 0.7% after 20 hours. researchgate.net

The uptake in the striatum is characterized by its rapid accumulation, reaching a plateau that remains stable for a significant period, allowing for a clear imaging window. richtlijnendatabase.nl For instance, the uptake of specifically bound this compound in the striatum reaches a plateau approximately 40 minutes after injection and remains stable for up to 200 minutes. richtlijnendatabase.nl This characteristic allows for the administration of drugs that may affect dopaminergic transmission during this stable period to study their effects. researchgate.net

Receptor occupancy studies are a powerful application of this compound imaging. These studies can determine the degree to which a therapeutic drug binds to and blocks dopamine D2 receptors. sygnaturediscovery.com By comparing the binding of this compound in a baseline state to its binding after the administration of a test compound, researchers can quantify the occupancy of the D2 receptors by the drug. This is invaluable for understanding the pharmacodynamics of novel antipsychotic medications and other drugs targeting the dopaminergic system. sygnaturediscovery.comnih.gov Studies have shown that antipsychotic-induced D2 receptor occupancy values tend to be lower when measured with [¹²³I]IBZM SPECT compared to [¹¹C]Raclopride PET. nih.gov

Phantom-Based System Characterization and Calibration for this compound SPECT

Development of Anthropomorphic Brain Phantoms for this compound Imaging Standardization

The use of anthropomorphic brain phantoms is a cornerstone for the standardization and quality control of this compound SPECT imaging. diva-portal.orgresearchgate.netdiva-portal.org These phantoms are designed to be anatomically correct, mimicking the size, shape, and sometimes even the tissue properties of the human brain. gammagurus.com They typically include compartments that represent different brain structures, such as the left and right caudate nucleus, the left and right putamen, and the rest of the brain. researchgate.net

The primary purpose of these phantoms in the context of this compound research is to facilitate cross-camera comparisons and the pooling of data from multiple centers. diva-portal.orgresearchgate.net Different SPECT camera systems and reconstruction parameters can lead to variations in measured uptake ratios. diva-portal.orgresearchgate.net By scanning a standardized phantom on different systems, researchers can investigate and quantify these differences. diva-portal.orgdiva-portal.orgresearchgate.net This allows for the development of correction factors to harmonize data, which is particularly important for multicenter clinical trials. researchgate.net

These phantoms can be filled with solutions containing known concentrations of Iodine-123 to simulate the expected distribution of this compound in the brain, with specific striatal-to-background activity ratios. researchgate.net This allows for the assessment of a system's ability to accurately quantify the tracer's uptake.

Calibration Procedures for Quantitative this compound SPECT Imaging

Calibration procedures using anthropomorphic brain phantoms are essential for ensuring the accuracy and comparability of quantitative this compound SPECT data. diva-portal.orgdiva-portal.org These procedures aim to equalize uptake ratios measured by different gamma camera systems. diva-portal.org

The process typically involves scanning the phantom filled with a known activity concentration of Iodine-123. researchgate.net The resulting images are then analyzed to determine the measured uptake ratios, which can be compared to the true, known ratios in the phantom. researchgate.net This comparison allows for the calculation of a calibration factor for each imaging system. nih.govlu.se This factor can then be applied to patient scan data to correct for system-specific biases. diva-portal.orgresearchgate.net

Studies have demonstrated that after calibration with an anthropomorphic phantom, the differences in measured this compound uptake ratios between different camera systems can be significantly reduced. diva-portal.orgresearchgate.net For instance, one study found that differences in mean measured uptake ratios in healthy controls, which varied between 2.9% and 6.5% depending on the reconstruction method, were decreased after calibration. diva-portal.orgresearchgate.net When images were reconstructed with attenuation correction, there were no statistically significant differences in the corrected ratios between the two camera systems studied. diva-portal.orgresearchgate.net

These calibration procedures are crucial for improving the conformity of uptake ratios in attenuation-corrected this compound images, thereby enhancing the reliability of multicenter studies and the potential for creating large, standardized databases of normal and pathological scans. diva-portal.orgdiva-portal.orgresearchgate.net

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation play a significant role in advancing this compound research, particularly in the realm of quantitative SPECT imaging. Monte Carlo simulations are a powerful tool used to investigate and optimize the various factors that influence the accuracy of SPECT quantification. researchgate.netlu.se

These simulations can model the entire imaging process, from the decay of the Iodine-123 isotope to the detection of gamma rays by the camera and the subsequent image reconstruction. researchgate.netlu.se This allows researchers to study the effects of physical factors that degrade image quality, such as attenuation (the absorption of photons within the patient's head), scatter (photons changing direction), and the distance-dependent response of the collimator. researchgate.net

By simulating different acquisition and reconstruction parameters, researchers can develop and validate correction methods to improve the quantitative accuracy of this compound SPECT. researchgate.netlu.se For example, simulations have been used to develop model-based compensation techniques and to demonstrate the importance of scatter correction in explaining differences between D2 receptor occupancy measurements from SPECT and PET. researchgate.net

Furthermore, computational models of dopamine transmission, encompassing release, diffusion, and uptake, provide a theoretical framework for interpreting the data obtained from this compound imaging. plos.org These models can simulate how changes in the dopaminergic system, such as those occurring in disease states or as a result of pharmacological interventions, would affect the binding of this compound. plos.org This can aid in a deeper understanding of the underlying neurobiology and the implications of the imaging findings.

Monte Carlo Simulations for this compound Imaging System Optimization

Monte Carlo simulations are a important computational tool in nuclear medicine for the optimization and evaluation of imaging systems, including Single-Photon Emission Computed Tomography (SPECT) used for this compound. nih.govrichtlijnendatabase.nl These simulations model the complex physical processes involved in imaging, such as photon emission, transport, and detection, thereby allowing for the systematic investigation of various factors that influence image quality and quantitative accuracy. nih.govrichtlijnendatabase.nl

Research has demonstrated the utility of Monte Carlo simulations in optimizing SPECT systems for imaging Iodine-123 (I-123). nih.govnih.gov One of the primary challenges in I-123 imaging is its complex decay scheme, which includes a primary gamma photon at 159 keV and higher energy photons that can degrade image quality through septal penetration and scatter. nih.gov Monte Carlo simulations enable the evaluation of different collimators, such as Low-Energy High-Resolution (LEHR) and Medium-Energy (ME) collimators, to determine the optimal choice for I-123 imaging. nih.govnih.gov While ME collimators can reduce septal penetration from high-energy photons, LEHR collimators are more commonly available and can achieve comparable quantification accuracy when appropriate corrections are applied. nih.govnih.gov

Simulations are instrumental in developing and validating correction techniques for factors that degrade image quality, including scatter, attenuation, and the collimator-detector response. nih.gov By accurately modeling these physical phenomena, researchers can devise and test correction algorithms. For instance, studies have shown that with optimized Ordered Subset Expectation Maximization (OSEM) reconstruction algorithms and corrections for scatter, attenuation, and collimator-detector response, quantification errors in I-123 SPECT can be reduced to less than 6.0%. nih.govradiopaedia.org

A key aspect of optimizing an imaging system is the determination of the ideal number of iterations or updates for the reconstruction algorithm. Monte Carlo simulations have been used to establish the optimal number of OSEM updates, with one study identifying 60 updates as optimal for their specific I-123 SPECT setup. nih.govradiopaedia.org Furthermore, these simulations aid in assessing the impact of various parameters on measurement accuracy, such as the distance between the collimator and the subject and the depth of the target tissue. richtlijnendatabase.nl

Interactive Table: Parameters Investigated in Monte Carlo Simulations for I-123 SPECT Optimization

| Parameter Investigated | Description | Key Findings from Simulations |

| Collimator Type | Comparison of different collimators to assess their impact on image quality and accuracy. | ME collimators reduce septal penetration, but LEHR collimators can provide comparable accuracy with proper corrections. nih.govnih.gov |

| Reconstruction Algorithm | Optimization of iterative reconstruction algorithms, such as OSEM, by determining the optimal number of updates. | An optimal number of updates (e.g., 60) can significantly improve quantification accuracy. nih.govradiopaedia.org |

| Image Correction Techniques | Development and validation of corrections for scatter, attenuation, and collimator-detector response. | Application of these corrections can reduce quantification errors to below 6.0%. nih.govradiopaedia.org |

| Geometric Factors | Evaluation of the effects of imaging geometry, like collimator-to-subject distance, on measurement accuracy. | Variations in geometry can impact the accuracy of uptake measurements. richtlijnendatabase.nl |

Kinetic Modeling of this compound Radiotracer Uptake and Clearance

The preclinical evaluation of this compound heavily relies on kinetic modeling to understand its uptake and clearance characteristics in the brain. This process involves analyzing the dynamic data acquired from SPECT imaging to quantify the binding of the radiotracer to its target, the dopamine D2/D3 receptors. researchgate.netresearchgate.net

After intravenous administration, this compound is distributed throughout the body, with approximately 4% of the injected dose reaching the brain within two hours. richtlijnendatabase.nl The uptake in the striatum, a region rich in dopamine D2 receptors, plateaus around 40 minutes after injection and remains stable for up to 200 minutes. richtlijnendatabase.nl This period of relatively stable binding is crucial for acquiring high-quality SPECT images. richtlijnendatabase.nl

Several kinetic models have been employed to analyze this compound SPECT data. A comprehensive approach involves a 3-tissue compartment, 7-parameter model (3T-7k), which can differentiate between changes in receptor density and affinity. researchgate.net However, due to the complexity of such models, simpler, non-invasive methods are often preferred in preclinical studies. researchgate.netresearchgate.net

The Simplified Reference Tissue Model (SRTM) is a commonly used kinetic model for this compound. researchgate.netresearchgate.net This model uses a reference region, typically the cerebellum, which is considered to be devoid of specific dopamine D2 receptor binding, to estimate the binding potential (BP) of the radiotracer in the target region. researchgate.netresearchgate.net The binding potential is a key parameter that reflects the density of available receptors. researchgate.net Other non-invasive methods that have been validated against more complex models include Logan's non-invasive graphical analysis (LNIGA) and a simple standardized uptake ratio (SUR) method. researchgate.net

Preclinical studies in animal models have demonstrated the utility of these kinetic modeling approaches. For example, research in rats has shown that the striatum-to-cerebellum uptake ratio of this compound increases over time, reaching a ratio of approximately 11.6 at 120 minutes post-injection. researchgate.net Such studies are vital for validating the ability of this compound SPECT to detect changes in dopamine D2 receptor availability in various neurological conditions. researchgate.net The primary elimination route for the radioactivity is through the urine and feces, with over 60% of the injected dose being eliminated within 48 hours. richtlijnendatabase.nl

Interactive Table: Kinetic Models and Parameters for this compound

| Kinetic Model/Parameter | Description | Application in this compound Studies |

| 3-Tissue Compartment Model (3T-7k) | A complex model that can distinguish between receptor density and affinity. | Used as a "gold-standard" for validating simpler models. researchgate.net |

| Simplified Reference Tissue Model (SRTM) | A non-invasive model that uses a reference region to estimate binding potential. | Commonly used for quantifying dopamine D2 receptor availability. researchgate.netresearchgate.net |

| Logan's Non-invasive Graphical Analysis (LNIGA) | A graphical method for estimating the distribution volume ratio. | Validated as a reliable non-invasive quantification method. researchgate.net |

| Standardized Uptake Ratio (SUR) | A simple ratio of radioactivity in the target region to a reference region at a specific time. | Used for semi-quantitative assessment of receptor binding. researchgate.net |

| Binding Potential (BP) | A measure that reflects the density of available receptors. | A key outcome parameter derived from kinetic modeling. researchgate.net |

| Uptake and Clearance | The process of radiotracer accumulation in and elimination from tissues. | Brain uptake reaches ~4% at 2 hours; >60% is eliminated in 48 hours. richtlijnendatabase.nl |

Single Photon Emission Computed Tomography Spect Imaging with Iolopride I 123

Principles of Iolopride I-123 SPECT Imaging

The fundamental principle of this compound SPECT imaging lies in the detection of gamma rays emitted from the I-123 radiotracer. Iolopride is a compound that binds specifically to dopamine (B1211576) D2 receptors. When labeled with I-123, its distribution in the brain can be mapped. I-123 decays via electron capture, emitting a primary gamma photon with an energy of 159 keV, which is optimal for detection by modern gamma cameras. wikipedia.org

The detection of the 159 keV gamma photons from I-123 requires specific gamma camera technology to ensure high-quality images.

Detector Crystal: The most commonly used detector material is the Thallium-activated Sodium Iodide (NaI[Tl]) crystal. nih.gov The 159 keV energy of I-123 is ideally suited for the detection efficiency of these crystals. wikipedia.org

Detector Technology: While traditional photomultiplier tube (PMT) based systems are standard, newer solid-state detectors, such as those made of Cadmium Telluride (CdTe), offer superior energy resolution. nih.gov For instance, CdTe detectors can achieve an intrinsic energy resolution of 6.6% at 141 keV, which helps to distinguish the photopeak of I-123 from scattered photons more effectively. nih.gov

System Configuration: SPECT systems are typically configured with dual or triple heads to increase sensitivity and reduce acquisition time. snmjournals.orgsnmjournals.org The detectors rotate around the patient's head, acquiring a series of 2D projection images from multiple angles (typically 120 views over 360 degrees) to be reconstructed into a 3D image. snmjournals.orgeuropa.eu

Collimators are essential components of a gamma camera, functioning to define the direction of incoming photons and thereby determine the spatial resolution and sensitivity of the system. The choice of collimator is a critical trade-off between these two parameters. Iodine-123 presents a challenge due to its high-energy gamma emissions (e.g., at 529 keV), which can penetrate the lead septa of the collimator, degrading image quality. mdpi.comntnu.no

Low-Energy High-Resolution (LEHR) Collimators: These are often recommended for brain SPECT to achieve high spatial resolution. europa.eumdpi.com However, their thin septa make them susceptible to septal penetration from the high-energy photons of I-123, which can reduce image contrast. mdpi.comntnu.no

Medium-Energy (ME) Collimators: ME collimators have thicker septa, which reduces septal penetration from high-energy photons. ntnu.nonih.gov This improves contrast but generally at the cost of lower sensitivity and potentially lower resolution compared to LEHR collimators. ntnu.nonih.gov

Specialized Collimators: Some manufacturers have developed specialized collimators, such as the Special LEHR (SLEHR) or Extended Low-Energy General Purpose (ELEGP), which attempt to balance the trade-offs. ntnu.nonih.gov For instance, the ELEGP collimator has double the septal thickness of a standard LEHR collimator, offering better scatter reduction while maintaining higher sensitivity than both LEHR and ME collimators. ntnu.no

Table 1: Comparison of Collimator Types for I-123 SPECT Imaging

| Collimator Type | Primary Advantage | Primary Disadvantage | Best Use Case for I-123 |

|---|---|---|---|

| LEHR | High Spatial Resolution | Susceptible to Septal Penetration | High-resolution brain imaging where scatter correction is robust. europa.eumdpi.com |

| ME | Reduced Septal Penetration | Lower Sensitivity/Resolution | When septal penetration significantly degrades image contrast. ntnu.nonih.gov |

| ELEGP/SLEHR | Balanced Sensitivity & Resolution | Availability may be limited | Optimized I-123 imaging seeking a compromise between resolution and scatter rejection. ntnu.nonih.gov |

To acquire data, an energy window is set around the 159 keV photopeak of I-123. This setting is crucial for accepting true (unscattered) photons while rejecting scattered photons, which have lower energy.

Primary Photopeak Window: A symmetric energy window of ±10% (i.e., 143.1 keV to 174.9 keV) or 20% centered at 159 keV is commonly used. snmjournals.orgeuropa.eumdpi.comcuriumpharma.com

Window Width Considerations: A narrower window (e.g., 15%) can help reduce the inclusion of scattered photons and those resulting from septal penetration, which can be beneficial when using LEHR collimators. snmjournals.org However, a wider window (e.g., 20%) increases the number of detected counts, which can improve image statistics, but may also increase the amount of scatter recorded. snmjournals.orgsnmjournals.org The choice often depends on the specific collimator and scatter correction methodology being employed. snmjournals.org

Collimation Strategies for Optimal Spatial Resolution in this compound SPECT

Quantitative Image Reconstruction and Analysis Techniques for this compound SPECT

After acquisition, the 2D projection data must be reconstructed into a 3D image volume. Quantitative analysis requires corrections for physical factors that degrade image accuracy.

Historically, filtered back-projection (FBP) was the standard reconstruction method, but it has been largely superseded by iterative algorithms that more accurately model the physics of the imaging process and produce images with better noise characteristics and resolution. lu.senih.gov

Maximum Likelihood Expectation Maximization (MLEM): This is a statistical algorithm that iteratively estimates the most likely radiotracer distribution that would produce the measured projections. lu.senih.gov While robust, MLEM converges slowly. nih.gov

Ordered Subset Expectation Maximization (OSEM): OSEM is an accelerated version of MLEM that groups the projection data into subsets and updates the image estimate after each subset is processed. lu.senih.govhermesmedical.com This significantly speeds up reconstruction. lu.se The number of iterations and subsets are key parameters that affect the final image quality; a common configuration for I-123 brain SPECT is 2 iterations and 10 subsets or similar combinations. snmjournals.orgmdpi.com Increasing the number of iterations can improve accuracy but also amplifies noise. snmjournals.orghermesmedical.com Therefore, post-reconstruction filtering (e.g., with a Butterworth filter) is often applied to smooth the image and reduce noise. snmjournals.orgmdpi.com

Table 2: Common OSEM Reconstruction Parameters for I-123 SPECT

| Parameter | Typical Value/Range | Purpose & Impact |

|---|---|---|

| Iterations | 2 - 10 | Determines the number of full passes through the data. Higher values can increase accuracy but also noise. snmjournals.orgsnmjournals.orghermesmedical.com |

| Subsets | 8 - 16 | Accelerates reconstruction. The product of iterations and subsets is often considered the "equivalent iteration" number. mdpi.comresearchgate.net |

| Post-Filter | Butterworth, Gaussian | Applied after reconstruction to suppress noise and smooth the image, improving visual quality. snmjournals.orglu.se |

To achieve quantitative accuracy, SPECT images must be corrected for photon attenuation (absorption or scattering of photons within the patient's body) and Compton scatter (photons that are detected after changing direction and losing energy). hermesmedical.comd-nb.info

Attenuation Correction (AC): Photons originating from deeper structures in the brain are more likely to be attenuated than those from superficial structures. Without correction, this leads to an underestimation of activity in central brain regions like the striatum. d-nb.info

Chang's Method: An analytical method that applies a first-order correction assuming a uniform attenuating medium. nih.gov

CT-based AC: In hybrid SPECT/CT systems, a CT scan is acquired alongside the SPECT data. The CT image provides a detailed map of tissue densities (an attenuation map) that can be used to apply a more accurate, non-uniform attenuation correction during reconstruction. hermesmedical.comresearchgate.netnih.gov

Scatter Correction (SC): Scattered photons that are incorrectly registered within the primary energy window reduce image contrast and quantitative accuracy.

Dual-Energy Window (DEW): This method uses a second, lower energy window to estimate the scatter distribution, which is then subtracted from the photopeak window. mdpi.com

Triple-Energy Window (TEW): TEW is a more refined technique that uses two narrow scatter windows adjacent to the main photopeak window to estimate and subtract the scatter contribution. snmjournals.orgmdpi.com For I-123 imaging, TEW has been shown to perform better than DEW, particularly in the presence of higher background activity, improving image contrast and the detectability of small structures. mdpi.com

Studies have shown that applying both attenuation and scatter correction can significantly improve image quality and the accuracy of semi-quantitative measurements, although the impact on the final clinical diagnosis may be negligible in some cases. nih.govnih.gov The combination of these corrections can increase measured striatal binding ratios by approximately 50%. d-nb.info

Spatial Resolution Recovery Techniques for this compound Images

The diagnostic utility of this compound SPECT images is intrinsically linked to their spatial resolution. However, the inherent physical limitations of SPECT imaging, such as collimator characteristics and detector rotation radius, can degrade image quality. snmjournals.org This degradation often results in a phenomenon known as the partial-volume effect, where the measured radioactivity in small structures like the striatum is underestimated due to spill-out of the signal to surrounding tissues. snmjournals.orgeanm.org

To counteract these limitations and enhance the quantitative accuracy of this compound SPECT, various spatial resolution recovery techniques are employed during the image reconstruction process. These methods aim to compensate for image-degrading factors, thereby improving the delineation of anatomical structures and the accuracy of radiotracer uptake measurements.

One fundamental approach involves corrections for photon attenuation and scatter. researchgate.net Attenuation, the absorption or deflection of photons within the patient's tissues, is often corrected using CT-based attenuation maps acquired during a hybrid SPECT/CT scan. nih.govnih.gov Scatter correction methods, such as the triple-energy-window technique, are used to subtract photons that have been scattered from their original path, which would otherwise reduce image contrast. snmjournals.org

Furthermore, advanced iterative reconstruction algorithms, like Ordered Subsets Expectation Maximization (OSEM), incorporate collimator-detector response (CDR) compensation. nih.gov This technique models the specific characteristics of the collimator and detector to more accurately place the detected photons back to their point of origin, effectively sharpening the image and recovering some of the lost spatial resolution. nih.gov The application of these corrections has been shown to improve the conformity of uptake ratios measured by different camera systems. researchgate.net

The effectiveness of these recovery techniques is crucial, as improved spatial resolution leads to more reliable semi-quantitative analysis, which is vital for the clinical interpretation of this compound SPECT scans. snmjournals.org

Region of Interest (ROI) and Volume of Interest (VOI) Analysis in this compound SPECT

Following image acquisition and reconstruction, quantitative analysis of this compound distribution is performed using region of interest (ROI) or volume of interest (VOI) analysis. This process involves defining specific anatomical areas on the SPECT images to measure the concentration of the radiotracer. For this compound, the primary target region is the striatum, which includes the caudate nucleus and putamen, areas with a high density of dopamine D2 receptors. snmjournals.orgwikipedia.org A reference region, typically an area with negligible specific binding such as the occipital cortex, is also delineated to account for non-specific tracer uptake. nih.govnih.gov

The data extracted from these ROIs/VOIs are then used to calculate semi-quantitative indices, which provide a numerical representation of dopamine D2 receptor availability. This analysis is fundamental for differentiating between various neurodegenerative disorders. wikipedia.org

Stereotactic Atlas-Based ROI Definition for Striatal Analysis

To ensure consistency and objectivity in ROI placement, stereotactic atlases are frequently employed. nih.gov These atlases are standardized, three-dimensional maps of the human brain that can be warped to fit an individual patient's SPECT scan. This automated or semi-automated approach helps to minimize operator-dependent variability in defining the striatal structures. nih.govfrontiersin.org

Studies have utilized cylindrical brain phantoms based on stereotactic atlases to validate and refine these methods. nih.gov By using a fixed, atlas-based approach for defining the striatum, researchers can achieve more reproducible measurements compared to manual delineation. nih.gov This standardization is particularly important for multi-center trials where data from different sites need to be comparable. researchgate.net While MRI-based atlases can also be used for more precise anatomical delineation, SPECT-specific atlases offer a viable alternative when MRI data is unavailable. nih.govfrontiersin.org

Semi-Quantitative Uptake Ratio Calculation (e.g., Striatum-to-Occipital Cortex Ratio)

The most common method for quantifying this compound uptake is the calculation of a semi-quantitative uptake ratio. This is typically the ratio of specific binding in a target region to non-specific binding in a reference region. radmagazine.com The striatum-to-occipital cortex ratio is a widely used metric, where the average counts in the striatal ROI are divided by the average counts in the occipital cortex ROI. nih.govnih.gov The occipital cortex is chosen as the reference region because it is considered to have a negligible density of dopamine D2 receptors, meaning that any tracer uptake in this area is primarily due to non-specific binding and free radioligand in the blood. nih.gov

This ratio serves as an index of dopamine D2 receptor availability. nih.gov A reduced striatum-to-occipital cortex ratio can indicate a loss of these receptors, which is a pathological hallmark of certain parkinsonian syndromes. nih.govnih.gov Research has demonstrated that this ratio can effectively differentiate between patients with normal and those with decreased striatal dopamine D2 receptor activity. nih.gov

Below is a table summarizing findings from a study that used the striatum-to-occipital lobe (S/O) ratio to differentiate between Parkinson's disease (PD) and Parkinson-plus syndromes (PPS). nih.gov

| Patient Group | Mean S/O Ratio (±SD) |

| Parkinson's Disease (PD) | 1.97 (±0.3) |

| Parkinson-Plus Syndromes (PPS) | 1.65 (±0.2) |

This table is based on data from a study that found a statistically significant difference in the S/O ratio between the two patient groups (P<0.02). nih.gov

Inter-Observer Variability in this compound ROI Selection and Quantification

A significant challenge in the semi-quantitative analysis of this compound SPECT is the potential for inter-observer variability. This refers to the differences in results that can arise when different individuals analyze the same set of images. nih.gov Variability can be introduced at several stages, including the manual drawing of ROIs and the choice of image slices for analysis. nih.govnih.gov

Studies have specifically investigated this issue to improve the reliability of this compound SPECT. One study compared manual ROI drawing based on isocontour lines with a fixed ROI approach using a stereotactic brain atlas. nih.gov The results indicated that using fixed, atlas-based ROIs for the striatum, in conjunction with the occipital cortex as a reference, provided a robust method for distinguishing between patient groups with normal and decreased receptor activity. nih.gov

Interactions and Modulators of Iolopride I 123 Binding

Pharmacological Interactions with Dopaminergic Agents

Medications designed to interact with the dopamine (B1211576) system can significantly affect the binding of Iolopride I-123, either by directly competing for the D2/D3 receptors or by altering the synaptic concentration of endogenous dopamine. richtlijnendatabase.nlmedscape.com

Dopamine agonists, which are compounds that bind to and activate dopamine receptors, directly compete with this compound for binding to D2/D3 receptors. This competition leads to a reduction in the available sites for the radioligand, resulting in decreased uptake observed in SPECT imaging. richtlijnendatabase.nl This effect is particularly relevant in patients being treated for conditions like Parkinson's disease, where dopamine agonists are a common therapeutic choice. richtlijnendatabase.nl Research has demonstrated this reduction in this compound binding with various dopamine agonists. richtlijnendatabase.nlncats.io

Table 1: Dopamine Agonists Known to Reduce this compound Uptake

| Drug Name | Therapeutic Use | Interaction Mechanism |

|---|---|---|

| Apomorphine | Parkinson's Disease | Direct competition for D2/D3 receptor binding |

| Bromocriptine (B1667881) | Parkinson's Disease, Hyperprolactinemia | Direct competition for D2/D3 receptor binding |

| Pergolide | Parkinson's Disease | Direct competition for D2/D3 receptor binding |

| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | Direct competition for D2/D3 receptor binding |

| Ropinirole | Parkinson's Disease, Restless Legs Syndrome | Direct competition for D2/D3 receptor binding |

Source: richtlijnendatabase.nl

Antipsychotic medications, particularly those that act as antagonists at the dopamine D2 receptor, fundamentally interfere with this compound imaging. nih.govrichtlijnendatabase.nl By blocking these receptors, antipsychotics prevent this compound from binding, leading to a significant reduction in signal from the striatum. richtlijnendatabase.nlwikipedia.org This principle is so reliable that this compound SPECT can be used to measure the degree of D2 receptor blockade by these drugs in patients. richtlijnendatabase.nlnih.govnih.gov

Studies have shown a dose-dependent relationship between the antipsychotic medication and the degree of D2 receptor occupancy as measured by the reduction in this compound binding. nih.gov For example, the blockade of this compound binding by risperidone (B510) has been shown to have a dose-response curve similar to that of haloperidol. nih.gov Essentially all antipsychotics that have an affinity for D2 receptors will modulate this compound binding. richtlijnendatabase.nl

Table 2: Antipsychotic Agents That Block this compound Uptake

| Drug Name | Class |

|---|---|

| Amisulpride | Atypical Antipsychotic |

| Aripiprazole | Atypical Antipsychotic |

| Clozapine | Atypical Antipsychotic |

| Haloperidol | Typical Antipsychotic |

| Olanzapine | Atypical Antipsychotic |

| Quetiapine | Atypical Antipsychotic |

| Risperidone | Atypical Antipsychotic |

| Sertindole | Atypical Antipsychotic |

| Sulpiride | Atypical Antipsychotic |

| Zuclopentixole | Typical Antipsychotic |

This is a partial list. Source: richtlijnendatabase.nl

Effects of Dopamine Agonists on this compound Receptor Availability

Endogenous Neurotransmitter Competition with this compound Binding

This compound binding is sensitive to the concentration of endogenous dopamine in the synaptic cleft. nih.govresearchgate.net An increase in the synaptic levels of dopamine leads to greater competition for the D2/D3 receptors, which in turn reduces the binding of the radioligand. uliege.benih.gov

This principle is demonstrated by pharmacological challenge studies. For instance, the administration of psychostimulants like methylphenidate or drugs of abuse such as amphetamine and cocaine, which all act to increase the availability of endogenous dopamine, causes a measurable reduction in this compound binding in the striatum. richtlijnendatabase.nlnih.gov A double-blind, placebo-controlled study showed that methylphenidate injection induced an average 8.6% decrease in the striatal [123I]IBZM uptake ratio, reflecting the displacement of the radiotracer by the increased levels of endogenous dopamine. nih.gov This sensitivity allows this compound SPECT to be used as a tool to assess pharmacologically induced dopamine release. nih.gov Conversely, Levodopa, a precursor to dopamine, does not appear to interfere with this compound imaging. richtlijnendatabase.nl

Influence of Elevated Endogenous Dopamine Levels on this compound Striatal Binding

The binding of this compound to dopamine D2 receptors in the striatum can be influenced by the levels of endogenous dopamine in the synaptic cleft. An increase in the concentration of endogenous dopamine can lead to a competitive inhibition of this compound binding, as both substances vie for the same receptor sites. This principle is a key consideration in the interpretation of this compound SPECT imaging results.

Research has demonstrated that substances known to increase the synaptic availability of dopamine can reduce the binding of this compound in the striatum. richtlijnendatabase.nl This effect has been established for drugs of abuse such as cocaine and amphetamine. richtlijnendatabase.nl These substances act by blocking the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synapse and leading to a subsequent decrease in the available sites for this compound to bind.

While direct studies on this compound are specific, related research on other dopamine transporter radioligands like [¹²³I]FP-CIT provides analogous insights. For instance, studies in rats have shown that the administration of L-DOPA, a precursor to dopamine, can lead to a reduction in DAT binding. nih.govcapes.gov.br One study observed a biphasic response, where lower doses of L-DOPA resulted in a more significant reduction in radioligand binding than higher doses, with mean reductions of 34% and 20% respectively. nih.govcapes.gov.br This reduction is interpreted as a result of competition between the radioligand and the increased levels of endogenous dopamine following L-DOPA administration. nih.govcapes.gov.br

It is important to note that not all dopaminergic agents have been shown to interfere with this compound imaging. For example, Levodopa has been reported not to interfere with this compound imaging. richtlijnendatabase.nl However, a range of other drugs that bind to the dopamine transporter with high affinity may interfere with the imaging results. drugs.comcuriumpharma.com

The following table summarizes the effects of certain substances on the striatal binding of dopamine receptor radiotracers, providing an indication of the potential influence of elevated endogenous dopamine.

| Substance | Effect on Radiotracer Binding | Mechanism of Interaction |

| Cocaine | Reduced binding | Enhances availability of endogenous dopamine. richtlijnendatabase.nl |

| Amphetamine | Reduced binding | Enhances availability of endogenous dopamine. richtlijnendatabase.nl |

| L-DOPA (in rats) | Reduced binding of [¹²³I]FP-CIT | Competition with endogenous dopamine. nih.govcapes.gov.br |

Advanced Research Avenues and Methodological Refinements for Iolopride I 123

Development of Novel D2/D3 Receptor Radioligands for Comparative Research

The quest for more precise and selective imaging of the dopaminergic system has led to the development of new radioligands, which are often used in comparative studies with established tracers like Iolopride I-123. acs.orgacs.orgfrontiersin.org The high structural similarity between D2 and D3 receptors presents a challenge, driving research to identify novel ligands with higher selectivity and affinity. frontiersin.org

Direct comparisons between this compound and other D2 receptor tracers are crucial for validating new agents and optimizing imaging protocols.

A significant comparative agent is I-123-Epidepride . nih.gov Studies have shown that while this compound is a widely used D2 imaging agent, the quality of the images can be affected by a relatively low target-to-nontarget ratio. nih.govcapes.gov.br In direct comparisons with this compound in human volunteers, I-123-Epidepride demonstrated a significantly higher percentage of specific striatal uptake (71.7% vs. 32.6% for this compound). nih.govcapes.gov.br This suggests that I-123-Epidepride is a superior agent for visualizing D2 receptors, offering excellent neuroimaging properties and higher affinity for striatal uptake. nih.govcapes.gov.br In studies involving pituitary adenomas, I-123-Epidepride SPECT was also found to be superior to this compound SPECT for visualizing dopamine (B1211576) receptor-positive tumors. nih.gov

Another important tracer used in comparative contexts is ¹²³I-FP-CIT (Ioflupane I-123, DaTSCAN). snmjournals.org Unlike Iolopride, which binds to postsynaptic D2/D3 receptors, ¹²³I-FP-CIT binds to the presynaptic dopamine transporter (DaT). snmjournals.orgsnmmi.org This fundamental difference means they are not direct competitors for the same target but are used complementarily to assess different aspects of the dopaminergic system. snmjournals.orgdiva-portal.org

| Feature | This compound (IBZM) | I-123-Epidepride |

|---|---|---|

| Primary Target | Dopamine D2/D3 Receptors | Dopamine D2 Receptors |

| Image Quality | Compromised by lower target-to-nontarget ratio. nih.govcapes.gov.br | Excellent visualization of the striatum. nih.govcapes.gov.br |

| Specific Striatal Uptake (at 2 hr) | 32.6 +/- 5.3%. nih.gov | 71.7 +/- 4.9%. nih.gov |

| Clinical Finding | Less effective in visualizing dopamine receptor-positive pituitary adenomas. nih.gov | Superior for visualizing dopamine receptor-positive pituitary adenomas. nih.gov |

To gain a more complete picture of the integrity of the dopaminergic system, researchers employ multi-tracer imaging paradigms. e-jmd.org A prominent example is the combined use of ¹²³I-FP-CIT SPECT and This compound (¹²³I-IBZM) SPECT . snmjournals.orgnih.gov This approach allows for the simultaneous evaluation of both the presynaptic and postsynaptic dopaminergic pathways. diva-portal.org By imaging the dopamine transporters with ¹²³I-FP-CIT and the D2 receptors with this compound, clinicians can better differentiate between various parkinsonian syndromes, such as Parkinson's disease, multiple-system atrophy (MSA), and progressive supranuclear palsy (PSP). snmjournals.orgnih.gov This dual-ligand approach enhances diagnostic accuracy beyond what can be achieved with a single tracer. e-jmd.org

Comparative Studies with I-123-Epidepride and Other D2 Receptor Tracers

Integration of this compound SPECT with Other Neuroimaging Modalities

The functional data provided by this compound SPECT is significantly enhanced when integrated with anatomical imaging from other modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). mdpi.comresearchgate.net

Modern neuroimaging often involves acquiring this compound SPECT scans either concurrently or sequentially with CT or MRI. The development of hybrid SPECT/CT systems allows for the near-simultaneous acquisition of both functional and anatomical datasets in a single session. mdpi.com This hardware fusion provides accurately co-registered images, improving lesion detection and anatomical localization. mdpi.com When hybrid systems are not available, sequential scanning is performed, with the patient being imaged on a SPECT gamma camera and a separate CT or MRI scanner. nih.gov The resulting datasets are then fused using specialized software. This multimodal approach is critical for distinguishing pathological uptake from normal physiological variations. nih.gov

Image fusion is a computational process that combines images from different modalities into a single, more informative composite image. bibliotekanauki.plresearchgate.net For this compound SPECT, software-based fusion with MRI or CT is a crucial step in data analysis. researchgate.netnih.gov Techniques for fusing medical images are generally categorized as point-based, surface-based, or volume-based. bibliotekanauki.pl

The process involves co-registering the SPECT data onto the high-resolution anatomical framework of the MRI or CT scan. This allows for precise localization of areas with altered D2/D3 receptor availability. Studies have demonstrated that fusing this compound SPECT with MRI significantly impacts the interpretation of the scans. nih.gov In a study on brain tumors, fusion correctly re-classified 5 suspected findings as non-pathological and provided critical new information on tumor extent in another 5 patients. nih.gov This integration is essential for improving diagnostic accuracy and guiding clinical management. nih.govbibliotekanauki.pl

Concurrent or Sequential Imaging Protocols for Multimodal Brain Assessment

Methodological Advancements in Quantitative this compound SPECT

A major focus of ongoing research is to improve the quantitative accuracy of this compound SPECT. nih.gov Accurate quantification is necessary for reliable determination of receptor kinetics and localization. nih.gov

Advancements are being made in several key areas:

Reconstruction Algorithms : While filtered backprojection (FBP) has been a standard, iterative reconstruction algorithms like maximum likelihood-expectation maximization (ML-EM) are increasingly used. nih.gov The ML-EM algorithm has shown comparable quantitative accuracy to FBP but with a lower level of image noise. nih.gov

Correction for Physical Degradations : The accuracy of SPECT quantification is heavily dependent on correcting for photon attenuation and scatter. nih.govresearchgate.net Various compensation schemes, such as nonuniform attenuation correction combined with scatter subtraction or Metz filtering, can produce images with quantitative accuracy within 15% of the true value. nih.gov Window-based scatter correction techniques, such as the Triple Energy Window (TEW) method, have been shown to perform well in improving image contrast, especially in I-123 imaging. mdpi.com

Standardization of Analysis : For multi-center clinical trials, standardizing image acquisition and analysis is critical. researchgate.net Research has focused on developing correction equations to equalize data from different gamma camera systems and refining semi-quantitative analysis methods, such as the use of regions of interest (ROI) and volumes of interest (VOI). snmjournals.orgdiva-portal.org Different analysis methods can yield slightly different results; for instance, gender and age differences in SPECT uptake were more pronounced with a VOI-based method compared to an ROI-based one. diva-portal.org

Voxel-Based Analysis : Newer techniques include voxel-based analysis, which uses 3-dimensional images to provide an objective, semi-quantitative assessment of tracer uptake across the entire brain volume, rather than being confined to manually drawn regions. clinandmedimages.org

Innovations in this compound SPECT Acquisition Protocols

The accurate quantification of dopamine D2 receptor availability using this compound Single Photon Emission Computed Tomography (SPECT) is highly dependent on the protocols used for data acquisition. Innovations in this area aim to enhance image quality, improve quantitative accuracy, and in some cases, reduce the time required for imaging. Key areas of advancement include the optimization of collimators, energy windows, and acquisition modes.

Research has demonstrated the importance of selecting the appropriate collimator and energy window settings to improve image quantification. A study evaluating SPECT quantification for Iodine-123 (¹²³I) investigated the use of both low-energy high-resolution (LEHR) and medium-energy (ME) collimators. nih.gov The choice of collimator directly impacts the trade-off between sensitivity and spatial resolution. For instance, LEHR collimators are widely available and can be used for ¹²³I cardiac SPECT imaging, with optimized protocols showing promise for accurate quantification. nih.gov

Further refinements in acquisition protocols involve the optimization of energy window configurations. Studies have compared 20% and 15% photopeak energy windows to determine the optimal settings for scatter compensation, a critical factor in image quality. nih.gov For example, European guidelines for DaTSCAN imaging, which uses Ioflupane I-123, recommend a ±10% energy window around the 159 keV photopeak. europa.eu Additionally, the use of multiple energy windows, such as the triple-energy-window (TEW) scatter correction method, has been shown to be preferable over dual-energy window (DEW) methods, particularly in situations with high background activity, as it improves image contrast and the detectability of small structures. mdpi.com

Another significant innovation is the development of faster acquisition techniques. The "Swiftscan" step and shoot continuous SPECT mode, for example, has been shown to enhance sensitivity, allowing for a potential 25% reduction in acquisition time without compromising visual or quantitative analysis of dopamine transporter imaging. frontiersin.org Such advancements are crucial for improving patient comfort and clinical workflow. The number of projections acquired is also a key parameter, with recommendations for no less than 120 views over 360 degrees to ensure adequate angular sampling. europa.eu

The radius of rotation during SPECT acquisition is another critical parameter that affects spatial resolution and, consequently, quantification. snmjournals.org It is recommended to keep the radius of rotation as small and consistent as possible, typically between 11-15 cm for brain imaging, to maintain optimal resolution. europa.eu Monte Carlo simulations have shown that changes in the rotation radius can lead to variations in measured uptake ratios, with a 3D volume of interest (VOI) method being more sensitive to these changes than a 2D region of interest (ROI) method. snmjournals.org

Table 1: Comparison of this compound SPECT Acquisition Parameters

| Parameter | Conventional Protocol | Innovative Approach | Benefit of Innovation | Reference |

|---|---|---|---|---|

| Collimator | Medium-Energy (ME) | Low-Energy High-Resolution (LEHR) with deconvolution of septal penetration | Increased availability and potential for accurate quantification | nih.gov |

| Acquisition Mode | Standard Step and Shoot | Swiftscan Step and Shoot Continuous | 25% reduction in acquisition time without loss of quality | frontiersin.org |

| Energy Window | Dual-Energy Window (DEW) | Triple-Energy-Window (TEW) | Improved scatter correction and image contrast | mdpi.com |

| Angular Sampling | Standard (e.g., 60-90 views) | High (≥120 views over 360°) | Improved image resolution and detail | europa.eu |

| Radius of Rotation | Variable | Minimized and consistent (11-15 cm) | Maintained spatial resolution, reduced variability | europa.eusnmjournals.org |

Enhanced Image Processing and Reconstruction Algorithms for this compound Data

Following data acquisition, the processing and reconstruction of this compound SPECT data are critical for generating quantitatively accurate and high-quality images. Enhancements in this domain focus on sophisticated algorithms that correct for image-degrading factors and improve the final image representation.

Iterative reconstruction algorithms have become the standard in modern SPECT imaging, offering significant advantages over older methods like filtered backprojection (FBP). numberanalytics.com Algorithms such as the Ordered Subsets Expectation Maximization (OSEM) and Maximum Likelihood-Expectation Maximization (ML-EM) are widely used. nih.govbronnikov-algorithms.com These methods iteratively refine the image to more accurately reflect the true radiotracer distribution. numberanalytics.com Studies have shown that for ¹²³I data, the ML-EM algorithm can provide quantitative accuracy comparable to FBP but with a smaller relative noise magnitude. nih.gov The optimal number of OSEM updates (iterations multiplied by subsets) has been identified as a key parameter for achieving accurate quantification, with one study suggesting 60 updates as optimal for various isotope-collimator combinations. nih.gov

A crucial component of image processing is the correction for photon scatter, where photons are deflected from their original path, leading to reduced image contrast and quantitative accuracy. Various scatter correction techniques have been developed. For ¹²³I, methods like dual- and triple-energy window scatter correction are employed. mdpi.com The TEW method, in particular, has demonstrated superior performance in improving image contrast and the detectability of small lesions, especially in the presence of high background activity. mdpi.com Nonuniform attenuation compensation combined with scatter subtraction or Metz filtering has been shown to produce images with quantitative accuracy within 15% of the true value. nih.gov

More recently, deep learning-based reconstruction (DLR) algorithms have emerged as a powerful tool in medical imaging. mdpi.comaiforoncology.nl These algorithms utilize convolutional neural networks (CNNs) trained on large datasets to differentiate image signals from noise, resulting in reduced noise and improved image quality without altering the underlying image texture. mdpi.com While much of the initial application has been in CT and MRI, the principles are being extended to nuclear medicine to enhance image quality, potentially allowing for lower-dose acquisitions. mdpi.comnih.gov

Furthermore, automated and standardized processing workflows are being developed to improve the reliability and reproducibility of this compound SPECT analysis. researchgate.net Software tools that incorporate automated procedures for motion correction, stereotactic normalization to a standard space (like the Montreal Neurological Institute space), and standardized volume of interest (VOI) analysis help to reduce the variability associated with manual processing. researchgate.net

Addressing Partial Volume Effects and Resolution Limits in this compound Quantification

The finite spatial resolution of SPECT systems is a primary limiting factor in the accurate quantification of radiotracer uptake in small structures, a phenomenon known as the partial volume effect (PVE). ucl.ac.uktums.ac.ir PVE leads to an underestimation of activity in small, hot regions (spill-out) and an overestimation in adjacent cold regions (spill-in). snmjournals.orgtums.ac.ir Addressing these limitations is a major focus of advanced research for this compound imaging, particularly for quantifying uptake in relatively small brain structures like the striatum.

Several partial volume correction (PVC) techniques have been developed to mitigate these effects. ucl.ac.uk Many of these methods leverage high-resolution anatomical information from other imaging modalities, most commonly Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). ucl.ac.uk By combining the anatomical detail from MRI/CT with the functional information from SPECT, PVC algorithms can more accurately estimate the true tracer distribution. ucl.ac.uk For instance, an MRI-based PVE correction method applied to Iodine-123 iomazenil (B1672080) SPECT significantly improved the detection of epileptogenic foci. nih.gov